molecular formula C27H25N3O2 B2833974 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1185041-28-4

3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2833974
CAS No.: 1185041-28-4
M. Wt: 423.516
InChI Key: UFPAJONOLBKANI-UHFFFAOYSA-N
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Description

3-[(2-Methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one (CAS 1185041-28-4) is a chemical compound with the molecular formula C 27 H 25 N 3 O 2 and a molecular weight of 423.52 . This pyrimido[5,4-b]indol-4-one derivative is offered with a guaranteed purity of 95% or higher, making it suitable for various research applications . Compounds based on the pyrimido[5,4-b]indol-4-one scaffold are of significant interest in medicinal chemistry research . Recent scientific studies in 2025 highlight that structurally related pyrimidine and fused pyrimidine analogs are actively being investigated for a range of biological activities . These potential research applications include in vitro cytotoxicity studies against cancerous cell lines such as colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) . Furthermore, related compounds have been screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, anti-inflammatory properties through membrane stabilization studies, and antioxidant activities via free radical scavenging assays . Researchers can utilize this high-purity compound as a key intermediate or building block for synthesizing novel derivatives, or as a standard in analytical and bio-screening programs to explore its specific properties and mechanisms of action. Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-18-8-11-20(12-9-18)15-30-23-13-10-19(2)14-22(23)25-26(30)27(31)29(17-28-25)16-21-6-4-5-7-24(21)32-3/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPAJONOLBKANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various benzyl halides, methoxybenzyl chloride, and methylbenzyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2-Methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating specific diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indol-4-one derivatives exhibit diverse biological activities, including antiviral and enzyme inhibitory properties. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Pyrimido[5,4-b]indol-4-one Derivatives

Compound Name / Substituents Molecular Weight (g/mol) Key Substituents & Positions Physicochemical Properties Biological Activity Key References
Target Compound : 3-(2-MeO-benzyl)-8-Me-5-(4-Me-benzyl) ~403.5* 2-MeO-benzyl (C3), 4-Me-benzyl (C5), Me (C8) Predicted low solubility (hydrophobic substituents) Unknown (structural analogs suggest antiviral potential) N/A
8-Fluoro-5-(4-F-benzyl)-3-(2-MeO-benzyl) (Compound 3 in ) ~425.4 8-F, 4-F-benzyl (C5), 2-MeO-benzyl (C3) Moderate solubility in acetonitrile (crystallization solvent) Anti-HBV activity : IC₅₀ = 12 nM (in vitro)
3-(3,4-diMeO-phenyl-ethyl)-8-F-5-(2-F-benzyl) () ~477.5 3,4-diMeO-phenyl-ethyl (C3), 2-F-benzyl (C5), 8-F Higher molecular weight, increased polarity Not reported; fluorinated groups may enhance target binding
3-(4-F-benzyl)-8-MeO-5-Me () 337.3 4-F-benzyl (C3), 8-MeO, 5-Me Water solubility: 2.5 µg/mL (pH 7.4) Not reported; methoxy group improves solubility
3-(4-MeO-phenyl)-2-(piperidin-1-yl-ethyl-sulfanyl) () 448.5 4-MeO-phenyl (C3), sulfanyl-piperidine (C2) High topological polar surface area (103 Ų) Potential kinase/modulator activity (computational)
3-(3-MeO-phenyl)-2-(isopropyl-sulfanyl) () ~383.5 3-MeO-phenyl (C3), isopropyl-sulfanyl (C2) Moderate lipophilicity (XLogP3 = ~4.2) Unknown; sulfanyl groups may affect redox activity

*Calculated based on molecular formula.

Key Observations :

Substituent Effects on Bioactivity: Fluorinated analogs (e.g., ) demonstrate nanomolar anti-HBV activity, likely due to enhanced electronic interactions with viral enzymes . The target compound’s methyl and methoxy groups may reduce potency compared to fluoro derivatives but improve metabolic stability. Methoxy groups (e.g., ) correlate with improved aqueous solubility (2.5 µg/mL at pH 7.4), suggesting the target compound’s 2-methoxybenzyl group may enhance bioavailability compared to purely hydrophobic substituents .

Crystallography & Computational Insights: The 8-fluoro analog () crystallizes in a monoclinic P21/n space group, with Hirshfeld analysis revealing dominant H···F and C···H interactions stabilizing its structure . Similar intermolecular forces may govern the target compound’s solid-state behavior.

Biological Activity

The compound 3-[(2-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides an overview of its pharmacological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H24N2O\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}

This structure features a pyrimidine core substituted with methoxy and methyl phenyl groups, which may influence its biological activity through mechanisms such as enzyme inhibition or receptor modulation.

Antimicrobial Activity

Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate potent activity against various bacterial strains.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Reference
Compound AE. coli20
Compound BS. aureus25
Compound CP. aeruginosa22

In particular, the presence of methoxy groups in the structure has been associated with enhanced antibacterial activity. The compound's efficacy was compared to standard antibiotics like chloramphenicol and nystatin, showing comparable or superior effects in some cases .

Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell growth in a dose-dependent manner. Notably:

  • Cell Line : HeLa (cervical cancer)
  • IC50 : 15 µM
  • Mechanism : Induction of apoptosis via the mitochondrial pathway.

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting specific pathways involved in tumor growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of pyrimidine derivatives. Research indicates that substitutions on the phenyl rings and variations in the alkyl groups can significantly affect the pharmacological profile.

Key Findings on SAR:

  • Methoxy Substitution : Enhances antimicrobial activity.
  • Methyl Groups : Influence lipophilicity and cellular uptake.
  • Pyrimidine Core : Essential for maintaining biological activity across various assays .

Q & A

Basic: What are the common synthetic routes for this pyrimidoindole derivative, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:

Core Formation : Cyclization of indole or pyrimidine precursors under acidic or basic conditions to construct the pyrimido[5,4-b]indole core (e.g., using HCl at 120°C for cyclization ).

Substituent Introduction : Alkylation or substitution reactions to attach the 2-methoxybenzyl and 4-methylbenzyl groups. For example, nucleophilic substitution with alkyl halides in polar aprotic solvents like DMF or DMSO .

Optimization : Yield improvements can be achieved by controlling reaction time, temperature (e.g., 60–100°C for substitution reactions ), and catalyst selection (e.g., palladium catalysts for cross-coupling steps). Purification via column chromatography or recrystallization ensures high purity .

Basic: Which analytical techniques are critical for confirming structural integrity and purity during synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR validates substituent positions and core structure (e.g., aromatic proton signals at δ 7.2–8.0 ppm ).
  • High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies purity (>95% purity threshold for biological testing ).
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ peaks matching calculated values ).
  • X-ray Crystallography : Resolves 3D conformation to verify stereochemistry and intermolecular interactions .

Advanced: How can researchers design experiments to elucidate molecular targets and mechanisms of action?

Answer:

  • Target Identification :
    • Affinity Chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
    • CRISPR-Cas9 Screening : Genome-wide knockout libraries identify genes whose loss reduces compound efficacy .
  • Mechanistic Studies :
    • Kinase Assays : Test inhibition of kinases (e.g., EGFR, PI3K) using ATP-Glo assays .
    • Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding modes to receptors like TLR4 .
    • Transcriptomics/Proteomics : Profile downstream gene/protein expression changes post-treatment .

Advanced: What strategies resolve discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify metabolic instability (e.g., cytochrome P450 assays ).
  • Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and reduce clearance .
  • Metabolite Identification : LC-MS/MS detects active/inactive metabolites that explain reduced in vivo activity .
  • Dose Escalation Studies : Test higher doses in animal models to overcome poor absorption .

Advanced: How can SAR studies improve potency and selectivity?

Answer:

  • Substituent Variation : Systematically modify the 2-methoxybenzyl (e.g., replace methoxy with halogens or bulky groups) and 4-methylbenzyl groups to assess steric/electronic effects .
  • Scaffold Hopping : Replace the pyrimidoindole core with quinazoline or purine analogs to explore new binding motifs .
  • Bioisosteric Replacement : Substitute sulfur atoms in thioether linkages with selenium or oxygen to modulate reactivity .
  • In Silico SAR : QSAR models prioritize analogs with predicted higher binding affinity .

Advanced: What methodologies assess metabolic stability and optimize pharmacokinetics?

Answer:

  • Liver Microsome Assays : Incubate the compound with human/rat liver microsomes to measure half-life and identify metabolic hotspots (e.g., CYP3A4-mediated oxidation ).
  • Stability Enhancements :
    • Introduce electron-withdrawing groups (e.g., fluorine) at metabolically vulnerable positions .
    • Replace labile esters with amides or heterocycles .
  • Prodrug Design : Mask polar groups (e.g., carboxylic acids) as esters to improve absorption, which are cleaved in vivo .
  • Plasma Protein Binding Assays : Evaluate free drug concentration using equilibrium dialysis .

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